Ladanein

Description

This compound has been reported in Apis, Nepeta pungens, and other organisms with data available.

from Marrubium peregrinum; structure in first source

Structure

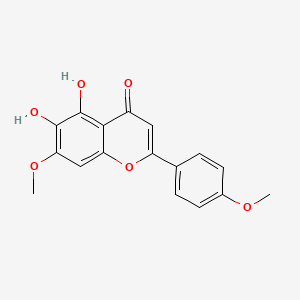

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQJTIHOVGMQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144175 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10176-71-3 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Profile of Ladanein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid belonging to the flavone subclass.[1][2] Specifically, it is classified as a 7-O-methylated flavonoid.[3] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anticancer, and antioxidant properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and associated experimental methodologies of this compound to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a dimethoxyflavone that is structurally related to scutellarein.[2] The key chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1][5] |

| CAS Number | 10176-71-3 | [1][5] |

| Molecular Formula | C₁₇H₁₄O₆ | [1][5] |

| Molecular Weight | 314.29 g/mol | [1][5] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | [1][5] |

| InChI Key | UUQJTIHOVGMQIH-UHFFFAOYSA-N | [1][5] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most prominent being its antiviral effects against Hepatitis C Virus (HCV), cytotoxic activity against various leukemia cell lines, and potent antioxidant properties.

Antiviral Activity

This compound is an effective anti-HCV agent.[2] It has been shown to inhibit HCV entry into host cells with a pangenotypic effect.[6] The proposed mechanism involves the disruption of the viral particle's interaction with the host cell.

Anticancer Activity

This compound has exhibited moderate cytotoxic activity against several human leukemia cell lines, including imatinib-resistant strains.[7] It was found to be active against K562, K562R, and 697 human leukemia cell lines, but inactive against MOLM13 and normal human peripheral blood mononuclear cells, suggesting a degree of selectivity.[7]

Antioxidant Activity

As a phenolic compound, this compound possesses significant antioxidant activity.[5] It has been shown to be a more effective radical scavenger than the non-phenolic diterpene, ent-13-epi-manoyloxide, in DPPH assays.[5]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activities of this compound.

| Biological Activity | Cell Line/Assay | IC₅₀/Activity Range | Reference(s) |

| Antiviral (Anti-HCV) | HCV J6/JFH1 (genotype 2a) | 2.5 µM | [3] |

| Primary Human Hepatocytes | 10 µM | [3] | |

| Various HCV genotypes | 0.74 - 4.14 µM | [6] | |

| Anticancer (Cytotoxicity) | K562 (human leukemia) | 20-40 µM | [7] |

| K562R (imatinib-resistant leukemia) | 20-40 µM | [7] | |

| 697 (human leukemia) | 20-40 µM | [7] | |

| Antioxidant | DPPH radical scavenging | 5.3 ± 0.3 µg/mL | [5] |

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms and signaling pathways modulated by this compound are still under active investigation, current evidence and studies on structurally related flavonoids provide valuable insights.

Antiviral Mechanism of Action: HCV Entry Inhibition

The antiviral activity of this compound against HCV is primarily attributed to the inhibition of viral entry into the host cell.[3] While the exact molecular interactions are yet to be fully elucidated, it is proposed that this compound, like other methoxylated flavones, may interact with the HCV envelope glycoproteins, thereby preventing their attachment to cellular receptors. The following diagram illustrates a potential workflow for investigating the HCV entry inhibition mechanism of this compound.

Anticancer Mechanism of Action

The cytotoxic effects of this compound on leukemia cells suggest the induction of apoptosis. Flavonoids are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways. While direct evidence for this compound's impact on these pathways is pending, it is plausible that its anticancer activity involves the modulation of pro- and anti-apoptotic proteins, leading to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound's biological activities.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., K562, K562R, 697)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

HCV Pseudoparticle (HCVpp) Entry Assay

Objective: To assess the inhibitory effect of this compound on HCV entry.

Materials:

-

HCVpp expressing a reporter gene (e.g., luciferase)

-

Huh-7.5 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed Huh-7.5 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Pre-incubate the HCVpp with various concentrations of this compound for 1 hour at 37°C.

-

Remove the medium from the Huh-7.5 cells and infect them with the this compound-treated HCVpp.

-

Incubate the plates for 4-6 hours at 37°C.

-

Replace the inoculum with fresh culture medium and incubate for an additional 72 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of HCV entry and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of this compound.

Materials:

-

This compound solution (in methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare different concentrations of this compound in methanol.

-

Add 100 µL of each this compound concentration to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing methanol and DPPH solution is also prepared.

-

The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

-

The IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.

Conclusion

This compound is a promising natural flavonoid with significant potential in the fields of antiviral and anticancer drug discovery. Its well-defined chemical structure and demonstrated biological activities provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to optimize its therapeutic potential. The experimental protocols detailed in this guide offer a standardized approach for the continued investigation of this and other related bioactive compounds.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Activity of this compound on leukemia cell lines and its occurrence in Marrubium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyphenols Inhibit Hepatitis C Virus Entry by a New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]

- 7. Journal of Research in Pharmacy » Submission » Antiviral and molecular docking analysis of methoxyflavones isolated from Melicope latifolia leaves against HCV [dergipark.org.tr]

Ladanein from Salvia Species: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone, has garnered significant interest within the scientific community due to its promising biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound, with a particular focus on its occurrence in various Salvia species. Detailed experimental protocols for the isolation and purification of this compound are presented, supported by quantitative data to aid in comparative analysis. Furthermore, this guide explores the current understanding of the biological activities of this compound and visually represents the key experimental workflows and potential signaling pathways through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound in Salvia Species

This compound has been identified as a constituent in several species of the genus Salvia, which is the largest genus in the Lamiaceae family. The presence and concentration of this compound can vary between different Salvia species. Documented sources of this compound include:

While this compound has been reported in these species, quantitative data on its abundance is limited in the available literature. The most detailed quantitative analysis has been performed on Salvia sharifii.

Table 1: Quantitative Yield of this compound from Salvia sharifii

| Plant Material | Starting Amount (g) | Extraction Method | Yield of this compound (mg) | Percent Yield (%) | Reference |

| Dried Aerial Parts of Salvia sharifii | 500 | Maceration followed by Column Chromatography | 70 | 0.014 | [1][2] |

Further research is required to quantify the this compound content in other Salvia species to enable a comprehensive comparative analysis.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Salvia species typically involves solvent extraction followed by chromatographic separation techniques. The following protocol is a detailed methodology for the isolation of this compound from Salvia sharifii, adapted from published literature.[1][2]

Plant Material and Extraction

-

Plant Material: 500 g of dried and ground aerial parts of Salvia sharifii are used as the starting material.[1][2]

-

Initial Extraction: The plant material is macerated with a 1:1 mixture of ethyl acetate (EtOAc) and methanol (MeOH) (2 x 5 L) at room temperature for 3 days.[1][2] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

The crude extract is suspended in 300 mL of ethanol (EtOH) at 55°C.[1][2]

-

Water (H₂O) is added to the ethanolic suspension, and the mixture is successively partitioned with n-hexane and chloroform (CHCl₃).[1][2]

-

The CHCl₃ fraction, which contains this compound, is collected and evaporated to dryness.[1][2]

Chromatographic Purification

-

Column Chromatography (CC): The dried CHCl₃ extract is subjected to column chromatography on silica gel.[1][2]

-

Elution Gradient: The column is eluted with a gradient of n-hexane and EtOAc, with increasing polarity.[1][2]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by another round of column chromatography on silica gel using a hexane:EtOAc (7:1) solvent system to yield pure this compound.[1][2]

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an antiviral and cytotoxic agent.

Antiviral Activity

This compound has been identified as an effective agent against the Hepatitis C Virus (HCV).[3] Its mechanism of action involves the inhibition of a post-attachment entry step of the virus into the host cell.[4] This suggests that this compound interferes with the interaction between the virus and host cell receptors or the subsequent membrane fusion process. The HCV entry process is a complex cascade involving several host factors that could be potential targets for this compound.

Cytotoxic Activity

This compound has shown moderate cytotoxic activity against various human leukemia cell lines, including K562 and imatinib-resistant K562R cells. While the precise signaling pathways responsible for this compound-induced cytotoxicity are yet to be fully elucidated, flavonoids, in general, are known to modulate several key pathways involved in cancer cell proliferation and apoptosis. These include the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways. It is plausible that this compound exerts its cytotoxic effects through the modulation of one or more of these pathways, leading to the induction of apoptosis in cancer cells.

Conclusion

This compound, a flavone present in several Salvia species, demonstrates significant potential as a bioactive compound, particularly in the fields of virology and oncology. This guide has provided a detailed overview of its natural sources, a robust protocol for its isolation from Salvia sharifii, and an exploration of its known biological activities. While the precise mechanisms of action and the full extent of its presence across the Salvia genus require further investigation, the information compiled herein offers a solid foundation for future research and development endeavors. The continued study of this compound is warranted to unlock its full therapeutic potential.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Labdane-Type Diterpene and Two Flavones from Salvia Sharifii Rech. f. and Esfan. and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Entry inhibitors: New advances in HCV treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Ladanein Biosynthesis Pathway in Marrubium vulgare: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone found in Marrubium vulgare (white horehound), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for optimizing production through biotechnological approaches and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in M. vulgare, integrating current knowledge of flavonoid biosynthesis. It details the enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, this guide presents available quantitative data on flavonoid content in M. vulgare and outlines relevant experimental protocols for the study of this pathway.

Introduction

Marrubium vulgare L. (Lamiaceae) is a perennial herb with a long history of use in traditional medicine. Its rich phytochemical profile includes a variety of secondary metabolites, notably diterpenes and flavonoids. Among these, this compound (5,6-dihydroxy-7,4'-dimethoxyflavone) is a flavone with demonstrated biological activities. The biosynthesis of flavonoids in plants is a well-studied process, originating from the phenylpropanoid pathway. This guide delineates the specific enzymatic reactions anticipated to be involved in the formation of this compound in M. vulgare, from the initial precursor L-phenylalanine to the final methylated flavone.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and flavonoid biosynthesis pathways. The pathway can be divided into three main stages:

-

Core Phenylpropanoid Pathway: Synthesis of p-coumaroyl-CoA from L-phenylalanine.

-

Flavone Backbone Formation: Synthesis of the flavone scutellarein from p-coumaroyl-CoA and malonyl-CoA.

-

Tailoring Steps: Methylation of scutellarein to yield this compound.

The proposed pathway is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in Marrubium vulgare.

Key Enzymes in the this compound Biosynthesis Pathway

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.[1][2]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[3]

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.[3]

-

Chalcone Synthase (CHS): A key enzyme in flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][5][6]

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[7]

-

Flavone Synthase (FNS): Converts flavanones (like naringenin) into flavones (like apigenin) by introducing a double bond.[3]

-

Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates the 3' position of the B-ring of flavonoids, converting apigenin to luteolin.

-

Flavonoid 6-Hydroxylase (F6H): This enzyme is crucial for the synthesis of scutellarein, as it hydroxylates the 6-position of the A-ring of apigenin. This step is a key branching point from the more common flavonoid pathways.

-

O-Methyltransferases (OMTs): A class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. For this compound synthesis, two specific OMT activities are required: one for the 7-hydroxyl group and another for the 4'-hydroxyl group of scutellarein. It is possible that one or more OMTs are involved in these two methylation steps.

Quantitative Data

While specific quantitative data for this compound in Marrubium vulgare is limited in the literature, several studies have reported the total phenolic and flavonoid content in various extracts of the plant. This data provides a general understanding of the plant's capacity to produce these classes of compounds.

| Plant Part | Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |

| Leaves | 60% Methanol | 293.34 ± 14.60 | - | [8] |

| Leaves | 80% Methanol | - | 79.52 ± 0.55 | [8] |

| Leaves | Methanol | 40.7 - 160 | 27.4 - 66.3 | [9] |

| Aerial Parts | Methanol | 625 (mg GAE/100g DW) | 1620 (mg QE/100g DW) | [9] |

| Aerial Parts | Aqueous | 488.432 ± 7.825 (mg GAE/g extract) | 25.5326 ± 1.317 (mg QE/g extract) | [10] |

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Flavonoid Extraction from Marrubium vulgare

A general workflow for the extraction of flavonoids is depicted below.

Caption: General workflow for flavonoid extraction from Marrubium vulgare.

Detailed Protocol:

-

Sample Preparation: Collect fresh leaves and/or flowers of M. vulgare. The plant material can be either air-dried at room temperature in the dark or freeze-dried to preserve the chemical integrity of the flavonoids. Once dried, grind the material into a fine powder.

-

Extraction: Macerate the powdered plant material with a suitable solvent. A common and effective solvent system is 80% aqueous methanol.[8] The ratio of plant material to solvent is typically 1:10 (w/v). The extraction can be performed at room temperature with continuous stirring for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris. The solvent is then removed from the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Fractionation (Optional): For further purification, the crude extract can be redissolved in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

-

Analysis: The crude extract or fractions are then analyzed for their flavonoid content using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

HPLC Analysis of this compound and its Precursors

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for flavonoid separation.

Mobile Phase: A gradient elution is typically employed using a two-solvent system:

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

Gradient Program (Example):

-

0-5 min: 10% B

-

5-40 min: Gradient to 90% B

-

40-45 min: Hold at 90% B

-

45-50 min: Gradient back to 10% B

-

50-55 min: Hold at 10% B

Detection: Flavonoids can be detected at wavelengths between 280 and 370 nm. For flavones like this compound, a detection wavelength of around 340 nm is often optimal.

Quantification: Quantification can be achieved by creating a calibration curve using an authentic standard of this compound. If a standard is not available, semi-quantification can be performed using a standard of a structurally related compound like scutellarein or apigenin.

Enzyme Assays

The following are general protocols for assaying the key enzymes in the this compound biosynthetic pathway. Specific conditions may need to be optimized for enzymes from M. vulgare.

4.3.1. Flavonoid 6-Hydroxylase (F6H) Assay

This assay measures the conversion of a flavonoid substrate (e.g., apigenin) to its 6-hydroxylated product (scutellarein).

-

Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and 14 mM 2-mercaptoethanol). Centrifuge the homogenate to remove cell debris and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: The reaction mixture typically contains the enzyme extract, the flavonoid substrate (e.g., apigenin dissolved in DMSO), a P450 reductase (if using a recombinant P450), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Product Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products. Analyze the organic phase by HPLC or LC-MS to identify and quantify the 6-hydroxylated product.

4.3.2. O-Methyltransferase (OMT) Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a flavonoid substrate (e.g., scutellarein).

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the F6H assay.

-

Reaction Mixture: The reaction mixture should contain the enzyme extract, the flavonoid substrate (e.g., scutellarein), and the methyl donor, S-adenosyl-L-methionine (SAM), in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time.

-

Product Analysis: Stop the reaction and extract the products as described for the F6H assay. Analyze the products by HPLC or LC-MS to identify and quantify the methylated flavonoid (this compound). The use of radiolabeled [¹⁴C-methyl]-SAM can facilitate the detection and quantification of the methylated product.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Marrubium vulgare provides a solid framework for future research. While the general steps are well-established in the broader context of flavonoid biosynthesis, further studies are needed to identify and characterize the specific enzymes, particularly the flavonoid 6-hydroxylase and the O-methyltransferases, from M. vulgare. The elucidation of the complete pathway and its regulatory mechanisms will be instrumental for the metabolic engineering of this plant or microbial systems for enhanced production of this compound, a compound of significant interest for its potential applications in the pharmaceutical and nutraceutical industries. The experimental protocols outlined in this guide provide a starting point for researchers aiming to investigate this fascinating biosynthetic pathway.

References

- 1. Marrubium vulgare L. Leave Extract: Phytochemical Composition, Antioxidant and Wound Healing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization and functional expression of flavonol 6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.ut.ac.ir [journals.ut.ac.ir]

- 5. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Marrubium vulgare L.: A Phytochemical and Pharmacological Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpsa.com [ijbpsa.com]

- 10. Frontiers | Insight into biological activities of chemically characterized extract from Marrubium vulgare L. in vitro, in vivo and in silico approaches [frontiersin.org]

- 11. HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Ladanein (4',7-dimethylscutellarein): A Technical Guide to Identification, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein (4',7-dimethylscutellarein) is a methoxylated flavone found in various plant species, notably within the Salvia and Marrubium genera. This document provides a comprehensive technical overview of this compound, detailing its identification, characterization, and significant biological activities. It includes detailed experimental protocols for its synthesis, isolation, and for the evaluation of its antioxidant, cytotoxic, and antiviral properties. Furthermore, this guide explores the molecular mechanisms underlying this compound's bioactivity, with a focus on its modulation of key cellular signaling pathways, including its well-documented role as a potent inhibitor of Hepatitis C Virus (HCV) entry. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Identification and Characterization of this compound

This compound, systematically named 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, is a dimethoxyflavone derived from scutellarein.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| Monoisotopic Mass | 314.07903816 Da | [1] |

| IUPAC Name | 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | [1] |

| Synonyms | 4',7-dimethylscutellarein, Scutellarein 4',7-dimethyl ether | [1] |

| Natural Sources | Salvia sharifii, Marrubium peregrinum, Marrubium vulgare | [2][3] |

Spectroscopic Characterization

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the precise arrangement of protons and carbons in the this compound molecule. While specific spectral data from the cited literature (Tóth et al., 2007) was not directly retrieved, the expected chemical shifts can be inferred from the general knowledge of flavonoid structures.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C3-H of the flavone core, and singlets for the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 17 carbons, with the carbonyl carbon (C4) appearing significantly downfield. The chemical shifts of the aromatic carbons would be influenced by the hydroxyl and methoxy substituents.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The high-resolution mass spectrum will show a molecular ion peak corresponding to its monoisotopic mass.[1] The fragmentation pattern of flavonoids is well-characterized and typically involves retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions that can help confirm the substitution pattern on the A and B rings.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with notable antioxidant, cytotoxic, and antiviral properties.

| Activity | Assay | Cell Line / System | IC₅₀ / Activity | Reference |

| Antioxidant | DPPH radical scavenging | - | 5.3 ± 0.3 µg/mL | [2] |

| Antiviral (HCV) | HCV pseudoparticle (HCVpp) entry inhibition | Huh-7 cells | 2.5 µM | [4] |

| Cytotoxicity | Cell proliferation assay | HT-29 (colon carcinoma) | Decrease in proliferation observed | [2] |

| Cell proliferation assay | T47D (breast ductal carcinoma) | Decrease in proliferation observed | [2] | |

| Cytotoxicity assay | K562, K562R (imatinib-resistant), 697 (human leukemia) | Moderate activity (20-40 µM) | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and biological evaluation of this compound.

Synthesis of this compound

A six-step, high-yield synthesis of this compound has been reported, avoiding chromatographic purification. The workflow is summarized below.

This compound Synthesis Workflow Diagram

Protocol: A detailed, step-by-step protocol for the synthesis of this compound is described by Martin-Benlloch et al. (2014). The process starts with 2,6-dimethoxy-1,4-benzoquinone and proceeds through reductive acetylation, Fries rearrangement, Baker-Venkataraman rearrangement to build the flavone skeleton, followed by acidic cyclization and a final demethylation step to yield this compound with an overall yield of 51%.[2][4]

Isolation from Natural Sources

This compound can be isolated from plant sources like Salvia sharifii.

Protocol:

-

Extraction: Air-dried and ground aerial parts of the plant are extracted with an ethyl acetate-methanol (1:1) mixture at room temperature.[2]

-

Fractionation: The crude extract is subjected to column chromatography on silica gel.[2]

-

Purification: Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and further purified by repeated column chromatography or recrystallization to yield pure this compound.[2]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of this compound to scavenge the stable DPPH free radical.

DPPH Assay Workflow Diagram

Protocol:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

-

Add different concentrations of the this compound solutions to the respective wells/tubes.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow Diagram

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is used to assess the ability of this compound to inhibit the entry of HCV into host cells.

Protocol:

-

HCVpp Production: Co-transfect HEK293T cells with plasmids encoding the HCV E1/E2 envelope proteins, a retroviral gag-pol packaging construct, and a reporter gene (e.g., luciferase).

-

Cell Seeding: Seed target cells (e.g., Huh-7) in a 96-well plate.

-

Inhibition: Pre-incubate the HCVpp with various concentrations of this compound for 1 hour at 37°C.

-

Infection: Add the this compound-HCVpp mixture to the target cells and incubate for 4-6 hours.

-

Reporter Gene Assay: After 48-72 hours, lyse the cells and measure the reporter gene activity (e.g., luciferase signal).

-

Data Analysis: The percentage of entry inhibition is calculated relative to the untreated control.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with several key cellular signaling pathways.

Antiviral Activity: HCV Entry Inhibition

This compound is a potent inhibitor of HCV entry, acting at a post-attachment step. This process is influenced by pH and the presence of iron (Fe(III)).

HCV Entry Inhibition by this compound

Anti-inflammatory and Anticancer Activity: Modulation of NF-κB, MAPK, and PI3K/Akt Pathways

While specific quantitative data for this compound's direct inhibition of kinases in these pathways is limited, flavonoids, in general, are known to modulate these key signaling cascades.

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Flavonoids can inhibit this pathway at multiple levels.

Potential Inhibition of NF-κB Pathway by this compound

4.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis.

Potential Inhibition of MAPK Pathway by this compound

4.2.3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation.

Potential Inhibition of PI3K/Akt Pathway by this compound

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its potent antiviral effect against HCV, coupled with its antioxidant and cytotoxic properties, makes it a molecule of interest for further drug development. The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, isolate, and evaluate the biological effects of this compound. Further research is warranted to elucidate the precise molecular targets of this compound within the NF-κB, MAPK, and PI3K/Akt signaling pathways to fully understand its therapeutic potential in inflammatory diseases and cancer.

References

- 1. This compound | C17H14O6 | CID 3084066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Ladanein as an Anti-HCV Agent

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a potent anti-Hepatitis C Virus (HCV) agent. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this area.

Introduction

This compound (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a naturally occurring O-methylated flavone found in plants such as Marrubium peregrinum[1][2]. It has been identified as an effective antiviral agent against the Hepatitis C Virus[3]. Research indicates that this compound exhibits a pangenotypic anti-HCV activity, acting as a virucidal agent that inhibits the entry of the virus into host hepatocytes[1][4][5]. This guide delves into the specifics of its antiviral properties and the experimental basis for these findings.

Quantitative Analysis of Anti-HCV Activity

This compound has demonstrated significant inhibitory effects against various HCV genotypes in cell culture models. Its potency is summarized by its half-maximal inhibitory concentration (IC50) or effective concentration (EC50), cytotoxicity (CC50), and the resulting selectivity index (SI).

| Parameter | Value | Cell System/Genotype | Reference |

| IC50 | 2.54 µM | HCV genotype 2a | [1] |

| IC50 Range | 0.74 - 4.14 µM | Most prevalent HCV genotypes | [1] |

| IC50 | 10 µM | Primary human hepatocytes | [6] |

| CC50 | 20 - 40 µM | K562, K562R, 697 human leukemia cell lines | [2] |

| Selectivity Index (SI) | >7.9 - 54 (Calculated) | Based on leukemia cell lines | [1][2] |

| Synergism | Acts synergistically | In combination with Cyclosporin A | [1][6] |

| Bioavailability | Orally bioavailable | Peak plasma level of 329 nM in mice after a single 0.25 mg/kg oral dose | [6] |

Note: The Selectivity Index (SI = CC50/IC50) is a crucial measure of a compound's therapeutic window. Higher values indicate greater selectivity for viral targets over host cells. The calculated SI for this compound is promising, though cytotoxicity data in the context of hepatic cells would provide a more direct measure.

Mechanism of Action

The primary mechanism of action of this compound against HCV is the inhibition of viral entry into the host cell. This action is believed to be virucidal, meaning it directly targets and inactivates the viral particles[4][7].

Inhibition of Viral Entry

This compound has been shown to be an inhibitor of HCV entry into human hepatocytes, and this effect is independent of the viral genotype[5]. The inhibition is most effective when this compound is present during the viral inoculation period or when viral particles are pre-incubated with the compound, suggesting a direct interaction with the virion[6]. Pre-incubation of target cells with this compound does not impact HCV infection, further supporting a direct virucidal mechanism[6]. This mechanism contrasts with inhibitors that target host cell entry factors.

In addition to its virucidal effects, some evidence suggests that this compound may disrupt the interactions of the HCV core protein, which is essential for viral assembly[8]. Furthermore, a combined physico-chemical and biological approach has suggested that the coordination of iron(III) by the β-hydroxy-ketone motif in this compound's structure is a key step in its bioactivation, which is crucial for its anti-HCV activity[4].

Signaling and Lifecycle Pathways

To visualize the context of this compound's action, the following diagrams illustrate the HCV lifecycle and the proposed point of inhibition.

Caption: The HCV lifecycle and the inhibitory point of this compound.

The diagram above illustrates the six major steps of the HCV lifecycle. This compound is shown to act on the extracellular HCV virion, preventing the initial "Entry" phase, which encompasses attachment, endocytosis, and fusion.

Experimental Protocols

The characterization of this compound as an anti-HCV agent relies on a set of standard virological and cell-based assays. Below are detailed methodologies for key experiments.

HCV Cell Culture (HCVcc) Infectivity Assay

This assay is fundamental for determining the antiviral activity of a compound against infectious HCV particles.

Objective: To quantify the inhibition of HCV replication in a cell culture system.

Methodology:

-

Cell Seeding: Huh-7 (or derived) human hepatoma cells are seeded in 96-well plates and grown to 80-90% confluency.

-

Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve the desired final concentrations.

-

Infection: Cells are infected with a cell culture-adapted HCV strain (e.g., Jc1) at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound. A no-drug (vehicle control, e.g., DMSO) and a positive control inhibitor (e.g., an approved direct-acting antiviral) are included.

-

Incubation: The infected cells are incubated for 48-72 hours to allow for viral replication.

-

Quantification: Viral replication is quantified by measuring the levels of an HCV protein (e.g., Core or NS5A) or viral RNA.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for an HCV protein. The number of infected cells is then counted using fluorescence microscopy.

-

qRT-PCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using quantitative reverse transcription PCR.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to ensure that the observed antiviral effect is not due to cell death.

Objective: To determine the concentration of this compound that is toxic to the host cells.

Methodology (MTT Assay):

-

Cell Seeding and Treatment: Uninfected Huh-7 cells are seeded in a 96-well plate and treated with the same serial dilutions of this compound used in the infectivity assay.

-

Incubation: Cells are incubated for the same duration as the infectivity assay (e.g., 72 hours).

-

MTT Addition: A solution of [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) is added to each well.

-

Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a spectrophotometer (typically at 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay specifically evaluates the effect of a compound on the viral entry step.

Objective: To determine if this compound inhibits the entry of HCV into host cells.

Methodology:

-

HCVpp Production: Retroviral pseudoparticles (e.g., based on murine leukemia virus or HIV) are produced that incorporate HCV envelope glycoproteins (E1 and E2) and carry a reporter gene (e.g., luciferase or GFP).

-

Cell Seeding and Infection: Huh-7 cells are seeded in a 96-well plate. The next day, HCVpp are incubated with various concentrations of this compound before being added to the cells.

-

Incubation: The cells are incubated for 48-72 hours to allow for particle entry and reporter gene expression.

-

Quantification: The reporter gene expression is measured. For luciferase, a substrate is added, and luminescence is read on a luminometer. For GFP, fluorescence is measured.

-

Data Analysis: The percentage of entry inhibition is calculated relative to the vehicle control, and the IC50 is determined.

References

- 1. Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H14O6 | CID 3084066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. abmole.com [abmole.com]

Ladanein: A Promising Flavonoid with Selective Cytotoxic Effects on Leukemia Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ladanein, a methoxylated flavone found in plants of the Lamiaceae family, has emerged as a molecule of interest in oncology research due to its demonstrated cytotoxic effects against various leukemia cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-leukemic properties, with a focus on its selective cytotoxicity, potential mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites in plants, have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound (5,6-dihydroxy-7,4'-dimethoxyflavone), a specific methoxylated flavone, has been isolated from plant species such as Marrubium peregrinum and Marrubium vulgare.[1][2] Recent studies have highlighted its potential as an antineoplastic agent, particularly its cytotoxic activity against leukemia cell lines, including those resistant to conventional chemotherapy. This guide summarizes the key findings related to this compound's effects on leukemia cells, providing a foundation for further investigation and drug development efforts.

Cytotoxic Activity of this compound on Leukemia Cell Lines

This compound has demonstrated a moderate and selective cytotoxic profile against several human and murine leukemia cell lines. The available data on its activity is summarized in the table below.

| Cell Line | Type of Leukemia | Drug Resistance Profile | Cytotoxic Activity (Concentration) | Source |

| K562 | Chronic Myeloid Leukemia (CML) | - | Moderate (20-40 µM) | [1][2] |

| K562R | Chronic Myeloid Leukemia (CML) | Imatinib-resistant | Moderate (20-40 µM) | [1][2] |

| 697 | B-cell Acute Lymphoblastic Leukemia (ALL) | - | Moderate (20-40 µM) | [1][2] |

| DA1-3b/M2 (BCR-ABL) | Murine Leukemia | Dasatinib-resistant | Active (Specific concentration not detailed) | [1][2] |

| MOLM13 | Acute Myeloid Leukemia (AML) | - | Non-toxic | [1][2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Normal Cells | - | Non-toxic | [1][2] |

Table 1: Summary of this compound's Cytotoxic Activity on Various Cell Lines

The data indicates that this compound is effective against both chronic and acute forms of leukemia and, notably, retains activity against cell lines that have developed resistance to standard tyrosine kinase inhibitors like imatinib and dasatinib. The lack of toxicity towards normal peripheral blood mononuclear cells suggests a favorable therapeutic window, a critical aspect for any potential anticancer drug.

Experimental Protocols

While specific, detailed protocols from the primary studies on this compound are not fully available, this section outlines standardized methodologies for assessing the cytotoxic effects and elucidating the mechanism of action of compounds like this compound on leukemia cell lines.

Cell Culture

Leukemia cell lines (e.g., K562, 697) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., ranging from 1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Treat leukemia cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying this compound's cytotoxic effects on leukemia cells are yet to be fully elucidated. However, based on the known activities of other flavonoids in cancer cells, several signaling pathways are likely involved. The induction of apoptosis is a common mechanism for many anticancer compounds.

Induction of Apoptosis

The primary mechanism of action for many flavonoids is the induction of programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Caption: Potential apoptotic pathways induced by this compound.

Cell Cycle Arrest

Many cytotoxic agents, including flavonoids, can induce cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

References

The Flavonoid Ladanein: A Comprehensive Technical Guide to its Role as a Plant Metabolite and Ecological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladanein (5,6-dihydroxy-7,4'-dimethoxyflavone) is a methoxylated flavone, a class of secondary metabolites prevalent in the plant kingdom, particularly within the Lamiaceae family. This technical guide provides an in-depth exploration of this compound's role as a plant metabolite, detailing its biosynthesis, chemical properties, and diverse biological activities. Furthermore, it elucidates the ecological significance of this compound in plant defense mechanisms and allelopathic interactions. The guide includes a compilation of quantitative data on its bioactivities, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and proposed mechanisms of action to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, a dimethoxyflavone derived from scutellarein, has garnered significant scientific interest due to its notable biological activities, including antiviral, antioxidant, and cytotoxic properties.[1] As a plant metabolite, it is abundantly found in various species of the Salvia (sage) and Marrubium (horehound) genera.[2][3] Understanding the biosynthesis, biological functions, and ecological roles of this compound is crucial for harnessing its potential in pharmaceutical and agricultural applications. This guide aims to provide a consolidated and technical overview of the current knowledge on this compound.

Chemical and Physical Properties

This compound is structurally characterized as a flavone with hydroxyl groups at positions 5 and 6, and methoxy groups at positions 7 and 4'.[1]

-

IUPAC Name: 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]

-

Molecular Formula: C₁₇H₁₄O₆[1]

-

Molecular Weight: 314.29 g/mol [1]

-

Synonyms: 5,6-dihydroxy-7,4'-dimethoxyflavone, Scutellarein 4',7-dimethyl ether[1]

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which gives rise to the flavonoid backbone. While the complete enzymatic cascade for this compound is not fully elucidated, a putative pathway can be constructed based on known flavonoid biosynthesis in related plant species. The pathway begins with the amino acid phenylalanine and proceeds through the formation of a chalcone intermediate, which is then cyclized to a flavanone. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the final structure of this compound.

Proposed Biosynthetic Pathway

The formation of the flavone backbone, hydroxylation at the C6 position, and subsequent O-methylation at the C7 and C4' positions are key steps. Enzymes such as flavone synthase (FNS), flavonoid 6-hydroxylase (F6H), and flavonoid O-methyltransferases (FOMTs) are critical for this process.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which have been quantified in various studies. The following tables summarize the available quantitative data for its antioxidant, cytotoxic, and antiviral effects.

Antioxidant Activity

| Assay | Test System | IC₅₀ (mg/mL) | Reference |

| DPPH Radical Scavenging | Chemical Assay | 5.3 ± 0.3 | [2] |

Cytotoxic Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Colon Carcinoma | > 50 | [2] |

| T47D | Breast Cancer | > 50 | [2] |

| K562 | Chronic Myelogenous Leukemia | 20-40 | [3] |

| K562R (imatinib-resistant) | Chronic Myelogenous Leukemia | 20-40 | [3] |

| 697 | Acute Lymphoblastic Leukemia | 20-40 | [3] |

Antimicrobial Activity

| Microorganism | Type | MIC (µg/mL) | Reference |

| Escherichia coli | Gram-negative Bacteria | 32 | [2] |

Ecological Significance

As a secondary metabolite in plants of the Lamiaceae family, this compound plays a significant role in the plant's interaction with its environment.

Plant Defense

Flavonoids, including this compound, are integral to plant defense mechanisms. They can act as feeding deterrents to herbivores and exhibit antimicrobial properties against pathogenic fungi and bacteria. The presence of this compound in the aerial parts of plants like Salvia and Marrubium species suggests a role in protecting these tissues from environmental stressors and pathogens.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of allelochemicals. Species of Salvia are known to produce volatile monoterpenoids and other compounds that can inhibit the germination and growth of neighboring plants. While the specific allelopathic effects of this compound have not been extensively studied, as a component of these plants, it likely contributes to the overall allelopathic potential, helping the plant to compete for resources.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of this compound.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is adapted from a standard method for determining the free radical scavenging activity of a compound.

Materials:

-

This compound sample

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the this compound stock solution in methanol.

-

In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

-

Add 100 µL of the DPPH solution to each well containing the this compound dilutions.

-

For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical.

MTT Assay (Cytotoxicity)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell line (e.g., K562)

-

Complete cell culture medium

-

This compound sample dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are an active area of research. However, based on the activities of similar flavonoids, it is hypothesized that this compound may exert its effects through the modulation of key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, such as the NF-κB and PI3K/Akt pathways.

Proposed Antiviral Mechanism of Action

This compound has been identified as an effective agent against the Hepatitis C virus (HCV), primarily by inhibiting the entry of the virus into host cells. A proposed mechanism involves the chelation of iron (Fe³⁺), which is believed to be crucial for the bioactivation of the flavone, leading to the disruption of viral entry.

Conclusion and Future Perspectives

This compound is a plant-derived flavonoid with a compelling profile of biological activities and significant ecological roles. Its antioxidant, cytotoxic, and antiviral properties make it a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, which could enable its production through metabolic engineering. A deeper understanding of its interactions with cellular signaling pathways will be critical in defining its therapeutic potential. Furthermore, exploring its full range of ecological functions could lead to novel applications in sustainable agriculture, such as the development of natural pesticides or herbicides. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for advancing research into this multifaceted plant metabolite.

References

- 1. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of a flavone-6-hydroxylase and 7-O-demethylation in the flavone biosynthetic network of sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocol for the Reverse-Phase HPLC Analysis of Ladanein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein (5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one) is a dimethoxyflavone, a class of flavonoids that has garnered significant interest for its potential therapeutic properties, including antiviral and radical-scavenging activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for research and development. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the separation and quantification of flavonoids. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for structurally similar flavonoids.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust HPLC method.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| Structure | Flavone (Dimethoxyflavone) |

| IUPAC Name | 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |

Data sourced from PubChem CID: 3084066

Experimental Protocol: RP-HPLC Analysis of this compound

This protocol provides a starting point for the development and validation of an RP-HPLC method for the analysis of this compound. Optimization of the mobile phase gradient, flow rate, and other parameters may be necessary depending on the specific sample matrix and instrumentation.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column is recommended. A common choice for flavonoid analysis is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1][2]

-

Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid or acetic acid (analytical grade).

-

Standards: A certified reference standard of this compound.

-

Sample Preparation: Syringe filters (0.22 µm or 0.45 µm), solid-phase extraction (SPE) cartridges (C18), and standard laboratory glassware.[3]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | See Table 3 for a typical gradient profile |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30-35 °C[1][2] |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. Optimal quantification wavelengths are typically around 254 nm and 340-370 nm for flavonoids.[3][4][5] |

| Injection Volume | 10-20 µL |

Mobile Phase Gradient

A gradient elution is necessary to achieve good separation of flavonoids.[6] The following is a representative gradient program.

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0 | 85 | 15 |

| 15 | 70 | 30 |

| 25 | 30 | 70 |

| 30 | 15 | 85 |

| 35 | 15 | 85 |

| 40 | 85 | 15 |

| 45 | 85 | 15 |

Standard and Sample Preparation

Standard Solution Preparation:

-

Accurately weigh a known amount of this compound reference standard.

-

Dissolve the standard in methanol or a mixture of methanol and water to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

Sample Preparation from Plant Material (General Protocol): [7]

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh about 1 gram of the powdered sample.

-

Extract the sample with an appropriate solvent, such as 80% methanol in water, using sonication or another suitable extraction technique.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue to ensure complete extraction.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute this compound and other flavonoids with methanol.

-

Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.

-

-

Final Preparation:

-

Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

-

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison. The following table provides an example of how to present validation data for the HPLC method.

| Parameter | Result |

| Retention Time (min) | To be determined |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantitation (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95-105% |

Visualizations

Experimental Workflow for this compound HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development Parameters

Caption: Key parameters in HPLC method development.

References

- 1. phcog.com [phcog.com]

- 2. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. asdlib.org [asdlib.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: In Vitro Antiviral Activity Assay for Ladanein Using Plaque Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladanein, a flavone found in plants of the Lamiaceae family, has demonstrated significant antiviral properties against a broad spectrum of enveloped viruses.[1] Its mechanism of action is primarily attributed to the inhibition of viral entry into host cells, a critical first step in the viral lifecycle.[1] This makes this compound a promising candidate for the development of novel antiviral therapeutics. The plaque reduction assay is a widely used and robust method for quantifying the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture. This document provides detailed application notes and protocols for assessing the in vitro antiviral activity of this compound using the plaque reduction assay.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional assay that determines the concentration of a substance that inhibits the formation of plaques by 50% (the 50% effective concentration or EC₅₀). Plaques are localized areas of cell death or cytopathic effect (CPE) within a monolayer of host cells, caused by viral replication. In the presence of an effective antiviral agent like this compound, the number and size of these plaques are reduced in a dose-dependent manner. By counting the number of plaques at various concentrations of the compound, a dose-response curve can be generated to determine the EC₅₀ value.

Proposed Mechanism of Action of this compound

This compound is understood to inhibit the replication of enveloped viruses by interfering with the initial stages of viral entry into the host cell. This process is multifaceted and can involve several interactions:

-

Interaction with Viral Glycoproteins: this compound may bind to the glycoproteins on the surface of the viral envelope. These glycoproteins are essential for the virus to attach to host cell receptors. By binding to these proteins, this compound can sterically hinder the interaction between the virus and the cell, preventing attachment.

-

Interference with Membrane Fusion: Following attachment, enveloped viruses must fuse their lipid envelope with the host cell membrane to release their genetic material into the cytoplasm. This compound may disrupt the conformational changes in viral fusion proteins that are necessary for this membrane fusion event to occur.

-

Disruption of the Viral Envelope: Some flavonoids have been shown to directly interact with and disrupt the integrity of the viral lipid envelope, rendering the virus non-infectious.

The following diagram illustrates the proposed mechanism of this compound as a viral entry inhibitor.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a generalized method for evaluating the antiviral activity of this compound against an enveloped virus. Specific parameters such as the choice of host cells, virus strain, and incubation times should be optimized for the specific virus being tested.

Materials:

-

This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and serially diluted to desired concentrations.

-

Host Cells: A cell line susceptible to infection by the virus of interest (e.g., Vero cells for many viruses, Huh-7 cells for HCV).

-

Virus: A stock of the enveloped virus with a known titer (plaque-forming units per mL, PFU/mL).

-

Cell Culture Medium: Appropriate medium for the host cells (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Overlay Medium: Cell culture medium containing a solidifying agent like agarose or methylcellulose to restrict virus spread and allow for discrete plaque formation.

-

Staining Solution: A solution to visualize the plaques, such as crystal violet or neutral red.

-

Fixative: A solution to fix the cells, such as 10% formalin.

-

6-well or 24-well cell culture plates.

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow:

The following diagram outlines the key steps in the plaque reduction assay.